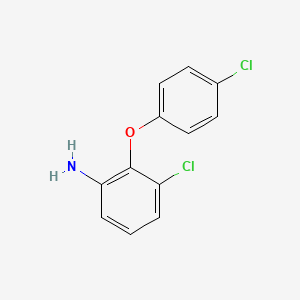

3-Chloro-2-(4-chlorophenoxy)aniline

Description

Structural Classification and Relevance within Halogenated Aromatic Ethers and Anilines

3-Chloro-2-(4-chlorophenoxy)aniline is a distinct organic molecule characterized by a diaryl ether linkage, where two chlorinated phenyl rings are joined by an oxygen atom, and one of the rings bears an aniline (B41778) (amino) group. Its chemical structure, featuring both ether and amine functionalities along with halogen substituents, places it within the important classes of halogenated aromatic ethers and anilines.

The diaryl ether motif is a core structural element in numerous natural products and synthetic molecules with significant biological activity. nih.gov This framework offers a combination of properties including metabolic stability, hydrophobicity, and the ability to orient aromatic rings in specific spatial arrangements, which is crucial for interaction with biological targets. nih.gov The presence of halogen atoms, specifically chlorine in this case, can significantly influence the molecule's physicochemical properties such as lipophilicity, metabolic stability, and binding interactions through halogen bonding. nih.gov

Anilines are fundamental building blocks in the synthesis of a wide range of chemicals, including dyes, polymers, and pharmaceuticals. sncl.com While their versatility is a major advantage, the aniline moiety can sometimes be associated with metabolic liabilities in drug discovery, making the study of substituted anilines crucial for developing safer and more effective therapeutic agents. The specific substitution pattern of this compound, with a chloro group ortho to the amine and a chlorophenoxy group meta to it, creates a unique electronic and steric profile that distinguishes it from its isomers and other related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 946772-68-5 | smolecule.combldpharm.com |

| Molecular Formula | C₁₂H₉Cl₂NO | smolecule.combldpharm.com |

| Molecular Weight | 254.11 g/mol | bldpharm.com |

| MDL Number | MFCD08687241 | nih.gov |

Research Significance as a Synthetic Intermediate and Probe Molecule in Contemporary Organic and Medicinal Chemistry

While direct and extensive research on this compound is not widely published, its significance can be inferred from its structural features and the well-documented utility of related compounds. As a halogenated diaryl ether aniline, it serves as a valuable synthetic intermediate for the construction of more complex molecules. The primary amine group is a key functional handle that can be readily modified through various reactions, such as acylation, alkylation, and diazotization, to build larger molecular scaffolds.

The synthesis of this compound likely involves established methodologies for C-O and C-N bond formation. The creation of the diaryl ether linkage is typically achieved through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig coupling reactions. nih.govorganic-chemistry.org For instance, a plausible route could involve the coupling of 2-amino-6-chlorophenol (B183061) with 1-chloro-4-iodobenzene (B104392) or, more likely, the coupling of a nitro-precursor like 1,3-dichloro-2-nitrobenzene (B1583056) with 4-chlorophenol (B41353), followed by the reduction of the nitro group to form the aniline. A similar strategy, involving Ullmann-type ether synthesis followed by nitro group reduction, is employed in the synthesis of the anthelmintic drug Rafoxanide, which is built upon the related 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) core. nih.gov

In medicinal chemistry, the diaryl ether aniline scaffold is a recognized "privileged structure" found in numerous kinase inhibitors used in oncology. nih.gov Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The diaryl ether framework can effectively mimic the hinge-binding region of ATP in the kinase domain. Therefore, this compound represents a potential building block or probe molecule for the discovery of new kinase inhibitors. Its specific halogenation pattern could be explored to fine-tune selectivity and potency against different kinase targets.

Overview of Key Academic Research Trajectories for this compound and Structurally Related Compounds

The academic research trajectories for compounds like this compound are primarily driven by the search for new therapeutic agents and functional materials. The research on its structural isomer, 3-chloro-4-(4-chlorophenoxy)aniline, provides a clear example of this trajectory. This isomer has been investigated for its antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria, by targeting the enoyl-acyl carrier protein reductase (ENR) enzyme.

Another major research avenue for this class of compounds is in the development of anticancer agents. The diaryl ether structure is a key component of several approved drugs and numerous investigational compounds that function as antitubulin agents or kinase inhibitors. nih.gov Research in this area focuses on synthesizing libraries of substituted diaryl ether anilines and evaluating their structure-activity relationships (SAR) against various cancer cell lines and specific enzyme targets. For example, series of 1-aryl-5-anilinoindazoles have been synthesized and identified as potent inhibitors of the c-Jun N-terminal kinase (JNK).

Therefore, the key research trajectories for this compound and its relatives include:

Development of Novel Synthetic Methodologies: Creating more efficient, scalable, and environmentally benign methods for synthesizing substituted diaryl ether anilines. This includes refining catalyst systems for Ullmann and Buchwald-Hartwig couplings. organic-chemistry.org

Anticancer Drug Discovery: Using the compound as a scaffold to design and synthesize novel inhibitors of protein kinases (e.g., EGFR, CDK4) or other anticancer targets. nih.gov

Antiparasitic and Antimicrobial Agent Development: Exploring its potential, and that of its derivatives, as inhibitors of essential enzymes in pathogens, drawing inspiration from the activity of its isomers against malaria.

Materials Science: Investigating the use of such structures in the synthesis of polymers and other advanced materials, where the rigid, well-defined structure can impart desirable properties.

Table 2: Comparison of Structurally Related Diaryl Ether Anilines

| Compound Name | CAS Number | Key Research Application/Significance |

|---|---|---|

| This compound | 946772-68-5 | Potential synthetic intermediate for kinase inhibitors and other bioactive molecules. |

| 3-Chloro-4-(4-chlorophenoxy)aniline | 24900-79-6 | Investigated for antiplasmodial activity; intermediate for the drug Rafoxanide. nih.govchemicalbook.com |

| 2-(4-Chlorophenoxy)aniline | 2770-11-8 | Building block for more complex heterocyclic structures. chemsrc.com |

| 3-Chloro-4-(3-fluorobenzyloxy)aniline | Not Available | Key intermediate in the synthesis of the kinase inhibitor Lapatinib. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-(4-chlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-8-4-6-9(7-5-8)16-12-10(14)2-1-3-11(12)15/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGYRKVCOIHNRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Chloro 2 4 Chlorophenoxy Aniline

Strategic Approaches to Aryl Ether-Aniline Synthesis

The construction of the 3-chloro-2-(4-chlorophenoxy)aniline scaffold relies on the formation of a crucial ether linkage and the presence of an amino group on one of the aromatic rings. The following sections explore established methods to achieve this structure.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) represents a fundamental approach for forming the aryl ether bond. A common method is the Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. wikipedia.orgbyjus.com In the context of synthesizing a precursor to this compound, this would typically involve the reaction of a dichloronitrobenzene with a chlorophenol in the presence of a base and a copper catalyst. nih.gov

For instance, the synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene, a direct precursor, is achieved by reacting 3,4-dichloronitrobenzene (B32671) with 4-chlorophenol (B41353). nih.gov This reaction is typically carried out at elevated temperatures (110-120 °C) with potassium hydroxide (B78521) as the base and fine copper powder as the catalyst. nih.gov The subsequent reduction of the nitro group yields the target aniline (B41778).

The traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org Modern variations have introduced the use of soluble copper catalysts with various ligands to facilitate the reaction under milder conditions. wikipedia.orgorganic-chemistry.org The regioselectivity of the SNAr reaction is a critical consideration, particularly when multiple reactive sites are present on the starting materials. mdpi.com

Reductive Synthesis from Nitroaromatic Precursors

The most common and direct route to this compound involves the reduction of its corresponding nitroaromatic precursor, 2-chloro-1-(4-chlorophenoxy)-3-nitrobenzene. This method is widely employed due to the ready availability of the nitro compound through nucleophilic aromatic substitution, as described in the previous section.

The reduction of the nitro group can be accomplished using various reducing agents. A standard laboratory method involves the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, in a solvent mixture like ethanol (B145695) and water. nih.govwikipedia.org This heterogeneous reaction is typically carried out at reflux temperature. nih.gov Other methods for nitro group reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. google.com The choice of reducing agent and conditions can be critical to avoid side reactions, such as dehalogenation. google.com

For example, the reduction of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene to 3-chloro-4-(4'-chlorophenoxy)aniline has been successfully achieved using iron powder and acetic acid in an ethanol/water mixture, affording the product in high yield. nih.gov

Coupling Reactions for Aniline-Containing Scaffolds

Modern cross-coupling reactions provide powerful tools for the formation of C-N bonds, offering an alternative strategy for the synthesis of aniline derivatives. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example. libretexts.orgorganic-chemistry.org This reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org

In the synthesis of this compound, a Buchwald-Hartwig approach could potentially involve the coupling of 2,3-dichloroanisole (B143163) with 4-chloroaniline, followed by demethylation. However, the selective amination at a specific position on a dihalogenated arene can be challenging and often requires careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent. nih.govnih.gov

Copper-catalyzed C-N coupling reactions, often considered an extension of the Ullmann reaction, also offer a viable pathway. acs.orgchemrxiv.org These reactions can be more cost-effective than their palladium-catalyzed counterparts. chemrxiv.org Recent advancements have led to the development of copper-based catalytic systems that can operate at room temperature, further enhancing their appeal. chemrxiv.org

| Coupling Reaction | Catalyst System | Key Features | Potential Application |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst with phosphine (B1218219) ligands (e.g., XPhos, SPhos) youtube.com | High efficiency, broad substrate scope, but can be expensive. libretexts.orgorganic-chemistry.org | Coupling of a dihalo-aryl ether with an amine. |

| Copper-Catalyzed N-Arylation | Copper salts (e.g., CuI) with ligands (e.g., phenanthroline) wikipedia.org | More economical than palladium, with improving reaction conditions. chemrxiv.org | Formation of the C-N bond in the final step of the synthesis. |

Formation via Degradation Pathways of Complex Molecules

The formation of this compound as a degradation product of more complex molecules is a possibility, particularly in environmental or metabolic contexts. For instance, the biodegradation of certain pesticides or industrial chemicals containing the 4-chlorophenoxy aniline moiety could potentially lead to the formation of this compound.

Studies on the degradation of chloroanilines and related compounds in various microorganisms have identified pathways involving hydroxylation, dehalogenation, and cleavage of ether bonds. nih.govresearchgate.netmdpi.com For example, the degradation of 4-chlorophenol and various chloroanilines has been investigated, revealing complex metabolic pathways. nih.govnih.gov While the direct formation of this compound from a larger molecule is not explicitly documented in the provided search results, the general principles of biodegradation suggest it as a plausible, albeit not synthetically intentional, route. The degradation of larger, more complex molecules like the anthelmintic drug Rafoxanide, which contains a similar structural motif, could also be a source, although this is speculative. nih.gov

Advanced and Sustainable Synthetic Protocols

In line with the growing emphasis on environmentally friendly chemical processes, the development of advanced and sustainable synthetic protocols for aniline derivatives is an active area of research.

Green Chemistry Principles in Aniline Derivative Synthesis

The twelve principles of green chemistry provide a framework for designing more sustainable chemical syntheses. nih.gov In the context of synthesizing this compound, several of these principles are particularly relevant.

Recent research has focused on developing metal-free reduction methods for nitroarenes and exploring the use of heterogeneous catalysts that can be easily recovered and reused, contributing to a greener synthetic process. researchgate.netresearchgate.net

Hypervalent Iodine-Mediated Reaction Development

Hypervalent iodine reagents have emerged as versatile and environmentally benign tools in organic synthesis, offering unique reactivity for the construction of complex molecules. chim.itorganic-chemistry.org Their application in the synthesis of heterocyclic compounds is particularly noteworthy, proceeding through mechanisms such as oxidative cyclizations and rearrangements. chim.itresearchgate.net

While direct hypervalent iodine-mediated reactions on this compound are not extensively documented in the reviewed literature, the reactivity of analogous 2-phenoxyaniline (B124666) systems provides a strong basis for predicting potential transformations. Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), are known to facilitate intramolecular cyclizations. For instance, in systems analogous to 2-phenoxyanilines, these reagents could potentially mediate the formation of new heterocyclic rings. chim.it The general principle involves the oxidation of the aniline nitrogen or activation of an appropriate substituent, followed by intramolecular attack to form a new ring system.

A plausible, though underexplored, application for this compound could be its use as a precursor in metal-free cross-dehydrogenative coupling reactions with phenols and other anilines, mediated by hypervalent iodine reagents, to form N-arylphenothiazines and related structures. nih.gov Research on the cyclization of N-alkenylamides using hypervalent iodine reagents has shown a fascinating switch in mechanism from O-cyclization to N-cyclization as the linker between the amide and the alkene is extended, leading to the formation of pyrrolidine (B122466) rings. beilstein-journals.org This highlights the nuanced control achievable with these reagents.

| Reagent Type | Potential Transformation | Reference |

| Aryl-λ³-iodanes | Oxidative cyclizations, Biaryl couplings | researchgate.net |

| Iodonium salts | Arylations | researchgate.net |

| (Diacetoxyiodo)benzene (PIDA) | Oxidative annulation, Aziridination | chim.it |

Selective C-H Functionalization Strategies in Analogous Systems

Direct C-H functionalization is a powerful strategy for the efficient synthesis of complex molecules by avoiding pre-functionalization steps. rsc.org For substrates like this compound, which possess multiple C-H bonds, achieving regioselectivity is a key challenge. researchgate.net

Strategies for selective C-H functionalization often rely on directing groups that position a metal catalyst for activation of a specific C-H bond. researchgate.netnih.gov In the context of aniline derivatives, the amino group itself, or a modified version of it, can serve as a directing group, typically favoring ortho-functionalization. nih.gov However, to achieve functionalization at other positions, such as meta or para, more sophisticated strategies are required. nih.gov

For analogous diphenyl ether systems, various catalytic methods have been developed. Palladium-catalyzed C-H arylation is a common method, though it often requires N-protection of the aniline to prevent competing N-arylation. nih.gov Recent advances have demonstrated the use of specific ligands that enable direct ortho-C-H arylation of unprotected anilines. nih.gov Nickel catalysis has also emerged as a cost-effective alternative for C-H alkylation and trifluoromethylation of aniline derivatives. researchgate.net Furthermore, iridium(III)-catalyzed C-H alkynylation of 2-phenoxypyridines using hypervalent iodine reagents showcases the potential for introducing diverse functional groups. researchgate.net

A trityl ion-mediated C-H functionalization of ethers has been developed, demonstrating high chemoselectivity and regioselectivity, which could be applicable to the ether linkage in this compound. nih.gov

Derivatization and Functionalization Strategies for Research Applications

Chemical Modification for Enhanced Analytical Performance

The chemical modification of analytes, known as derivatization, is a crucial technique in analytical chemistry to improve detection and separation. researchgate.net For a compound like this compound, derivatization can enhance its detectability in techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). ddtjournal.com

Common derivatization strategies involve introducing a tag that improves ionization efficiency or provides a specific fragmentation pattern for sensitive detection. For the aniline functional group, reagents like dansyl chloride can be used to introduce a fluorescent tag, significantly lowering detection limits. ddtjournal.com For the phenol-like ether structure, derivatization might target the aromatic rings. For instance, methods developed for chlorophenols, such as acetylation, could potentially be adapted. nih.gov

The goal of such modifications is to create a new derivative with chemical and physical properties that are better suited for the chosen analytical method. researchgate.net This can include enhanced UV absorption, fluorescence, or improved ionization for mass spectrometry. researchgate.net

Introduction of Diverse Functional Groups for Structure-Activity Probing

To explore the structure-activity relationships (SAR) of this compound, the systematic introduction of various functional groups is essential. This allows researchers to understand how different parts of the molecule contribute to its biological activity.

The aniline moiety is a prime site for modification. Acylation with various carboxylic acids can produce a range of amides. For example, reaction with 3,5-diiodosalicylic acid yields N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide, a compound with known anthelmintic properties. nih.gov The synthesis of this derivative involves the in-situ formation of the acid chloride using phosphorus trichloride. nih.gov

The aromatic rings also offer opportunities for functionalization. Electrophilic aromatic substitution reactions could introduce groups like nitro, halogen, or alkyl groups, although the regioselectivity would be influenced by the existing substituents. The ether linkage itself is generally stable, but modifications to the starting materials, 4-chlorophenol and 3,4-dichloronitrobenzene, before their coupling reaction would allow for a wide variety of analogs to be synthesized. nih.gov The subsequent reduction of the nitro group provides the key aniline functionality. nih.gov

The synthesis of novel diphenyl ether-based bis-heterocycles through reactions like Michael addition and cyclocondensation further illustrates the potential for creating complex derivatives from related starting materials. nih.govacs.org These strategies allow for the construction of hybrid molecules with potentially new biological activities. acs.org

Reactivity Profiles and Mechanistic Elucidation of 3 Chloro 2 4 Chlorophenoxy Aniline

Electrophilic Aromatic Substitution Reaction Mechanisms

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, involving the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring. sigmaaldrich.com For 3-Chloro-2-(4-chlorophenoxy)aniline, substitution can theoretically occur on either of the two aromatic rings. However, the aniline (B41778) ring is significantly more activated towards electrophilic attack due to the powerful electron-donating nature of the amino group. byjus.com

The regiochemical outcome of EAS reactions on this compound is determined by the cumulative directing effects of the substituents on the aniline ring: the amino (-NH₂), the chloro (-Cl), and the 4-chlorophenoxy (-OAr) groups.

Amino Group (-NH₂): As a strongly activating, ortho-, para-directing group, the amino group donates electron density into the ring via resonance, increasing the nucleophilicity at the positions ortho (C6) and para (C4) to it. byjus.com

4-Chlorophenoxy Group (-OAr): The ether oxygen also acts as an activating, ortho-, para-director through resonance donation of its lone pairs. It directs incoming electrophiles to its ortho (C1, C3) and para (C5) positions.

Chloro Group (-Cl): The chlorine atom is a deactivating group due to its inductive electron withdrawal, but it is an ortho-, para-director because of resonance effects.

The directing effects of these groups are summarized below:

| Substituent | Position | Type | Directing Effect |

| -NH₂ | C1 | Activating | Ortho (C6), Para (C4) |

| -OAr | C2 | Activating | Ortho (C1, C3), Para (C5) |

| -Cl | C3 | Deactivating | Ortho (C2, C4), Para (C6) |

The final regioselectivity arises from the competition between these effects. The amino group is the most powerful activating group and its directing influence is paramount. byjus.com Kinetic studies of similar substituted anilines show that substitution typically occurs at the 4-position (para) unless it is blocked, in which case the 2-position (ortho) reacts. researchgate.net

For this compound, the potential sites for substitution are C4, C5, and C6.

Position C6: This position is ortho to the strongly activating -NH₂ group and para to the deactivating -Cl group. The powerful activation and direction from the amino group make C6 a highly favored site for electrophilic attack.

Position C4: This position is para to the -NH₂ group and ortho to the -Cl group. While electronically favored by the amino group, it experiences significant steric hindrance from the adjacent bulky 4-chlorophenoxy group at C2 and the chloro group at C3.

Position C5: This position is meta to the -NH₂ group, making it the least electronically favored site for substitution.

Therefore, electrophilic substitution on the aniline ring of this compound is predicted to occur predominantly at the C6 position . Substitution on the second phenoxy ring is much less likely due to its relative deactivation by the chloro-substituent and the ether oxygen's electron withdrawal (as part of the ether bridge connected to the other ring).

The choice of catalyst and solvent is critical in controlling the outcome of electrophilic substitution reactions involving anilines.

Catalysis: Standard Friedel-Crafts alkylation and acylation reactions are generally not feasible with unprotected anilines. The basic amino group readily reacts with Lewis acid catalysts (e.g., AlCl₃, FeCl₃) to form a deactivated complex, which prevents the desired substitution on the aromatic ring. byjus.com To circumvent this, the amino group is often protected, for instance by acetylation, to form an amide. The resulting acetamido group is still an ortho-, para-director but is less activating and does not complex with the Lewis acid, allowing the reaction to proceed.

Solvent Effects: The solvent can influence reaction rates and pathways. In electrophilic aromatic substitutions, the formation of a charged intermediate (the arenium ion or sigma complex) is often a key step. quora.com

Non-polar solvents can slow down the rate of reactions like chlorination. quora.com

Protic solvents can solvate the cationic intermediate, potentially affecting the reaction kinetics. For some reactions, the rate-determining step can be the loss of a proton from the arenium ion, a step that can be influenced by the basicity of the solvent. quora.com

Studies on other substituted anilines have shown that solute-solvent interactions can significantly influence reactivity, with solvatochromic parameters providing excellent correlation with reaction rates. researchgate.net

Oxidative and Reductive Chemical Transformations

The most significant reductive transformation concerning this compound is its synthesis via the selective reduction of the corresponding nitro-precursor, 2-(4-chlorophenoxy)-3-chloro-1-nitrobenzene. The nitro group can be selectively reduced to a primary amine in the presence of other functional groups like aryl chlorides and diaryl ethers, which are stable to most reducing conditions.

Several methods are effective for this transformation, as demonstrated by analogous reactions in the literature.

| Precursor Example | Reducing Agent(s) | Solvent | Conditions | Yield | Reference |

| 3-chloro-4-(4'-chlorophenoxy)nitrobenzene | Fe, Acetic Acid | Ethanol (B145695)/Water | Reflux, 2h | 94% | nih.gov |

| 6-chloro-2-nitrotoluene | Polysulfides (e.g., Na₂Sₓ) | Water | 30-105 °C | High | google.com |

| 3-chloro-4-fluoronitrobenzene | H₂, 1% Pt/C | None (neat) | 50-100 °C, 0.1-5 MPa | >94% | google.com |

| General Nitroarenes | Sn, HCl or Catalytic Hydrogenation | Various | Standard | Good | youtube.com |

These methods highlight the robustness of the nitro-to-amine reduction. The use of iron powder in acidic media is a classic, cost-effective method. nih.gov Catalytic hydrogenation offers a clean reaction profile with high yields, and sulfur-based reagents provide a milder alternative that tolerates many other functional groups. google.comyoutube.com

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of this compound is governed by the resilience of its constituent bonds under aqueous conditions.

Diaryl Ether Linkage: Diaryl ethers are known for their exceptional chemical stability. The C(aryl)-O bond is strong, and its cleavage via hydrolysis requires harsh conditions, such as high temperatures and the presence of strong acids like HBr or HI. tandfonline.com Under typical environmental or physiological pH ranges, this bond is expected to be completely stable.

Aryl-Chloride Bonds: The carbon-chlorine bonds on the aromatic rings are also very robust and not susceptible to hydrolysis under normal conditions. Nucleophilic aromatic substitution to replace the chlorine atoms would require forcing conditions or specific catalytic activation.

Aniline Group: The aniline functional group itself does not undergo hydrolysis. However, its basicity means its state is pH-dependent. In acidic solutions, it will be protonated to form the corresponding anilinium ion. byjus.com This can alter its reactivity, for example, the anilinium group is a meta-director in electrophilic substitution reactions. byjus.com

Amide Bond Cleavage in Related Compounds

Amides are generally stable functional groups and are resistant to hydrolysis. libretexts.org This stability is a cornerstone of their prevalence in biological systems, forming the backbone of proteins via peptide bonds. masterorganicchemistry.com However, under specific conditions, such as in the presence of strong acids or bases and with the application of heat, the amide bond can be cleaved. libretexts.orgmasterorganicchemistry.com

The hydrolysis of amides, whether in an acidic or basic medium, proceeds through nucleophilic acyl substitution. In acidic conditions, the process is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com This is followed by the nucleophilic attack of a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine as a leaving group yield a carboxylic acid and an amine salt. libretexts.orgmasterorganicchemistry.com The reaction is generally considered irreversible because the resulting amine is protonated and no longer nucleophilic. youtube.com

Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org The reformation of the carbonyl double bond results in the elimination of an amide anion, which then deprotonates the newly formed carboxylic acid. libretexts.org This acid-base reaction at the end also drives the equilibrium towards the products. libretexts.org

While direct studies on the amide bond cleavage of derivatives of this compound are not prevalent in the reviewed literature, the general principles of amide hydrolysis can be applied. For instance, a related salicylanilide, N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, is synthesized from 3-chloro-4-(4'-chlorophenoxy)aminobenzene and 3,5-diiodosalicylic acid. nih.gov The reverse reaction, the cleavage of this amide bond, would be expected to follow the general mechanisms of amide hydrolysis, requiring significant energy input in the form of heat and strong acidic or basic conditions.

Table 1: General Conditions for Amide Hydrolysis

| Condition | Key Mechanistic Steps | Products |

| Acidic | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of tetrahedral intermediate. 4. Elimination of amine leaving group. | Carboxylic acid and Amine salt |

| Basic | 1. Nucleophilic attack by hydroxide ion. 2. Formation of tetrahedral intermediate. 3. Elimination of amide anion. 4. Deprotonation of carboxylic acid. | Carboxylate salt and Amine |

Photocatalytic Degradation Mechanisms and Intermediate Characterization

The photocatalytic degradation of halogenated aromatic compounds is an area of significant research, often employing semiconductor photocatalysts like titanium dioxide (TiO₂) under UV irradiation. This process is a promising advanced oxidation technology for the removal of persistent organic pollutants from water.

While specific studies on the photocatalytic degradation of this compound are limited, research on analogous compounds such as chloroanilines and dichlorophenols provides valuable insights into the potential degradation pathways. The degradation is primarily initiated by the generation of highly reactive hydroxyl radicals (•OH) on the surface of the photocatalyst. mdpi.com

Studies on the photocatalytic degradation of 2-chloroaniline (B154045) and other chloroanilines have shown that the reaction of •OH radicals with the aniline molecule can lead to the formation of aminophenols and anilinium radical cations. mdpi.comresearchgate.net Further oxidation can result in the formation of intermediates like 2-chlorophenol (B165306) and p-benzoquinone. mdpi.com In the case of 4-chloroaniline, identified intermediates include 4-chlorophenol (B41353), 4-aminophenol, and even aniline itself, suggesting that dechlorination is a key step in the degradation process. mdpi.com The degradation of 2,4-dichlorophenol (B122985) has also been shown to proceed via dichlorination through nucleophilic displacement of chlorine. nih.gov

Based on these findings, a plausible degradation pathway for this compound would involve initial attack by hydroxyl radicals. This could lead to the hydroxylation of the aromatic rings and potential cleavage of the ether bond. The chlorine atoms on the aromatic rings are also susceptible to removal. The degradation would likely proceed through a series of hydroxylated and dechlorinated intermediates, which are then further oxidized to smaller organic acids and eventually mineralized to CO₂, H₂O, and inorganic chloride and nitrate (B79036) ions.

Table 2: Potential Intermediates in the Photocatalytic Degradation of Chloro-phenoxy-aniline Structures

| Parent Compound Group | Potential Intermediates | Reference |

| Chloroanilines | Aminophenols, Chlorophenols, Benzoquinone, Aniline | mdpi.com |

| Dichlorophenols | Dichlorinated intermediates | nih.gov |

Nucleophilic Reaction Dynamics

Nucleophilic aromatic substitution (SNA) is a key reaction for introducing nucleophiles onto an aromatic ring. Unlike nucleophilic aliphatic substitution, SNA on unsubstituted aryl halides is generally very slow. libretexts.org However, the presence of strong electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group (typically a halogen), can significantly activate the ring towards nucleophilic attack. libretexts.org

The reaction generally proceeds via a two-step addition-elimination mechanism, also known as the SNAr mechanism. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

In the context of this compound, the aniline moiety itself influences the nucleophilic reaction dynamics. The amino group is an activating group and ortho, para-directing in electrophilic aromatic substitution. However, in nucleophilic aromatic substitution, its electron-donating nature can decrease the reactivity of the ring towards nucleophiles. The lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic ring, increasing the electron density and making it a poorer nucleophile itself. ucalgary.ca

A practical example of nucleophilic aromatic substitution in a related compound is the synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene, a precursor to 3-chloro-4-(4'-chlorophenoxy)aniline. nih.gov In this synthesis, 4-chlorophenol reacts with 3,4-dichloronitrobenzene (B32671). The nitro group in the para position to one of the chlorine atoms in 3,4-dichloronitrobenzene strongly activates that position for nucleophilic attack by the 4-chlorophenoxide ion.

Table 3: Factors Influencing Nucleophilic Aromatic Substitution

| Factor | Influence on Reactivity | Mechanism |

| Electron-withdrawing groups (ortho/para) | Increases reactivity | Stabilizes the negative charge of the Meisenheimer complex |

| Electron-donating groups | Decreases reactivity | Destabilizes the negative charge of the Meisenheimer complex |

| Nature of the leaving group | Better leaving groups increase the rate | The leaving group is eliminated in the rate-determining step |

| Strength of the nucleophile | Stronger nucleophiles increase the rate | The nucleophile attacks in the first step of the reaction |

Advanced Spectroscopic and Crystallographic Characterization of 3 Chloro 2 4 Chlorophenoxy Aniline

Vibrational Spectroscopy for Structural Fingerprinting (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of 3-Chloro-2-(4-chlorophenoxy)aniline.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrational modes of its constituent functional groups. The N-H stretching vibrations of the primary amine group are typically observed in the range of 3400-3200 cm⁻¹. Aromatic C-H stretching vibrations appear around 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to bands in the 1600-1450 cm⁻¹ region. nih.gov The C-O-C stretching of the ether linkage is expected to produce a strong band, while the C-Cl stretching vibrations are generally found in the lower frequency region of 850-550 cm⁻¹. researchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretch (Amine) | 3400 - 3200 | FT-IR |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, FT-Raman |

| C-O-C Stretch (Ether) | 1300 - 1000 | FT-IR |

| C-Cl Stretch | 850 - 550 | FT-IR, FT-Raman |

Electronic Absorption Spectroscopy for Electronic Structure Analysis (UV-Vis)

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound, typically recorded in a suitable solvent like ethanol (B145695), exhibits absorption bands in the ultraviolet region. These absorptions are attributed to π → π* transitions within the phenyl rings and n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms. The position and intensity of these bands are influenced by the substitution pattern on the aromatic rings. nist.gov

Nuclear Magnetic Resonance Spectroscopy for Molecular Connectivity (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity of atoms in this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. nih.gov For this compound, the aromatic protons appear as a series of multiplets in the downfield region, typically between δ 6.5 and 7.5 ppm. The broad singlet corresponding to the amine (-NH₂) protons is also observed in this region and its chemical shift can be concentration-dependent. The integration of the signals confirms the number of protons in each environment. nih.govrsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments and their electronic nature. The aromatic carbons of this compound resonate in the range of δ 110-160 ppm. The carbons attached to the electronegative chlorine, oxygen, and nitrogen atoms will show characteristic downfield shifts. For instance, the carbon atom of the C-O ether linkage and the C-N bond are expected to be in the more deshielded region of the spectrum. nih.govchemicalbook.com

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H (Aromatic) | 6.5 - 7.5 | Complex multiplet patterns due to spin-spin coupling. |

| ¹H (Amine) | Variable | Broad singlet, position can depend on solvent and concentration. |

| ¹³C (Aromatic) | 110 - 160 | Specific shifts depend on the electronic effects of substituents. |

Mass Spectrometry for Molecular Characterization (MS, HPLC-MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₁₂H₉Cl₂NO. nih.gov The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Fragmentation patterns observed in the mass spectrum can provide further structural information.

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for the analysis of this compound, particularly in complex mixtures. researchgate.net This technique allows for the separation of the compound from impurities or metabolites, followed by its unambiguous identification based on its retention time and mass spectrum. researchgate.net

X-ray Crystallography for Three-Dimensional Structural Determination

Lack of Available Research Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of published research specifically detailing the computational and theoretical chemistry investigations of This compound (CAS Number: 946772-68-5).

The specific analyses requested, including Density Functional Theory (DFT) applications, quantum chemical characterizations (HOMO-LUMO, MEP), spectroscopic and thermochemical property predictions, reaction mechanism elucidation, and molecular modeling are not available for this particular chemical compound in the public domain.

While extensive research exists for a related isomer, 3-Chloro-4-(4-chlorophenoxy)aniline (B1584236) (CAS Number: 24900-79-6), which has been the subject of various studies, this information does not apply to the requested molecule due to structural differences that would significantly alter all theoretical and computational results.

Therefore, it is not possible to generate the detailed, scientifically accurate article as per the provided outline for this compound. The creation of such an article would require non-existent data and would not meet the standards of factual and accurate reporting.

Computational and Theoretical Chemistry Investigations on 3 Chloro 2 4 Chlorophenoxy Aniline

Molecular Modeling and Simulation Approaches

Ligand-Target Molecular Docking for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target.

A thorough search of scientific databases for molecular docking studies involving 3-Chloro-2-(4-chlorophenoxy)aniline has yielded no specific results. There are no published studies detailing the docking of this compound into the active sites of any known biological targets. Consequently, there is no data available on its predicted binding energies, interaction types (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking), or key amino acid residues involved in potential binding.

Molecular Dynamics Simulations of Intermolecular Associations

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems, including conformational changes and the stability of ligand-protein complexes. These simulations are crucial for understanding the dynamic nature of intermolecular interactions.

Currently, there are no published molecular dynamics simulation studies specifically focused on this compound. As a result, information regarding the stability of its potential complexes with biological targets, the dynamics of its intermolecular associations, and the fluctuations of the compound within a simulated biological environment is not available.

Theoretical Insights into Structure-Reactivity and Structure-Property Relationships

Theoretical chemistry methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and various properties of molecules. These studies can provide insights into a compound's stability, reactivity descriptors (like HOMO-LUMO energy gaps), and electrostatic potential surfaces, which are all critical for understanding its chemical behavior and potential applications.

A review of the literature indicates a lack of theoretical studies on this compound. There are no available data on its optimized molecular geometry, electronic properties, or quantum chemical descriptors that would elucidate its structure-reactivity and structure-property relationships.

Structure Activity Relationship Sar Studies and Biological Target Elucidation in Vitro Investigations

Rational Design and Synthesis of Analogs for SAR Profiling

The development of analogs for 3-Chloro-2-(4-chlorophenoxy)aniline is a cornerstone of understanding its biological activity. The rational design process involves systematically modifying the core structure to probe how changes in its chemical makeup affect its interaction with biological targets. This approach has led to the synthesis of numerous derivatives, including a series of triclosan mimic diphenyl ether derivatives. dovepress.comnih.gov These analogs are synthesized to explore their potential as antitubercular agents. dovepress.comnih.gov

The synthesis of these analogs often involves multi-step processes. For example, the preparation of 3-chloro-4-(4′-chlorophenoxy)aminobenzene, a related compound, involves the reduction of a nitro group to an amine. nih.gov Another common synthetic strategy is the coupling of a substituted phenol with a substituted aniline (B41778) derivative. nih.gov The identity and purity of these synthesized compounds are then confirmed using various spectroscopic and chromatographic methods before they are subjected to biological evaluation. mdpi.com

In Vitro Biochemical and Cellular Assays for Biological Target Identification

The 2-phenoxyaniline (B124666) scaffold, to which this compound belongs, has been investigated for its inhibitory effects on a range of enzymes critical in various diseases.

Plasmodium falciparum Enoyl-Acyl Carrier Protein Reductase (PfENR): Derivatives of 2-phenoxyanilide have been synthesized and evaluated for their in vitro activity against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. mdpi.com Some analogs have shown inhibitory effects on the parasite's growth. mdpi.com The apicoplast, a non-photosynthetic plastid in P. falciparum, contains essential metabolic pathways, including fatty acid biosynthesis, making enzymes like PfENR attractive drug targets. nih.govnih.gov

Kinases: Quinoxaline derivatives, which share structural similarities with the phenoxyaniline core, are known to act as protein kinase inhibitors and are considered important for the development of anticancer medicines. ekb.eg These compounds can act as ATP-competitive inhibitors for a variety of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). ekb.egcancertreatmentjournal.com

Aspartate Transcarbamoylase (ATCase): ATCase is a crucial enzyme in the de novo pyrimidine synthesis pathway and is a potential target for anticancer drugs. nih.govnih.gov Virtual screening and biochemical analyses have been used to identify inhibitors of human ATCase, which have shown to inhibit the proliferation of multiple cancer cell lines. nih.gov

Src Homology region 2 domain-containing Phosphatase 2 (SHP2): SHP2 is a non-receptor protein tyrosine phosphatase that is a potential target for cancer therapy due to its role in cell proliferation and differentiation. nih.gov The development of allosteric inhibitors of SHP2 is an active area of research, with several small molecule inhibitors currently in clinical trials for solid tumors. nih.gov

Derivatives of the 2-phenoxyaniline scaffold have demonstrated notable antimicrobial properties. A series of triclosan mimic diphenyl ether derivatives were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. dovepress.comnih.gov One particular compound from this series showed antitubercular activity with a minimum inhibitory concentration (MIC) of 12.5 µg/mL. dovepress.comnih.gov

The antimicrobial activity of these compounds is not limited to mycobacteria. Various analogs have been tested against a range of both Gram-positive and Gram-negative bacteria. For instance, certain quinoline-2-one derivatives have shown significant antibacterial action against multidrug-resistant Gram-positive strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, novel quinoxaline-based compounds have displayed good to moderate antibacterial activity against S. aureus, B. subtilis, and E. coli. nih.gov The mechanism of action is often linked to the inhibition of essential bacterial enzymes. dovepress.comnih.gov

Below is a table summarizing the antimicrobial activity of selected 2-phenoxyaniline analogs against various bacterial strains.

| Compound Type | Bacterial Strain | MIC (µg/mL) |

| Diphenyl ether derivative (10b) | Mycobacterium tuberculosis H37Rv | 12.5 |

| Quinoxaline derivative (5p) | S. aureus | 4-16 |

| Quinoxaline derivative (5p) | B. subtilis | 8-32 |

| Quinoxaline derivative (5p) | E. coli | 4-32 |

| Quinoxaline derivative (5p) | MRSA | 8-32 |

This table is for illustrative purposes and represents data from various studies on 2-phenoxyaniline analogs.

The potential of 2-phenoxyaniline derivatives as anticancer agents has been explored through their antiproliferative activity in various cancer cell lines. For example, rafoxanide, a halogenated salicylanilide containing a 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) moiety, has been shown to promote apoptosis and autophagy in gastric cancer cells by suppressing the PI3K/Akt/mTOR pathway. nih.gov It also triggers apoptosis and cell cycle arrest in multiple myeloma. nih.gov

Furthermore, dual inhibitors of mTOR and PI3K, which include quinoxaline derivatives, have been shown to inhibit the growth of cancer cells by blocking these critical signaling pathways. rjptonline.org The antiproliferative effects of these compounds are often evaluated by determining their IC50 values (the concentration required to inhibit cell growth by 50%) in various cancer cell lines.

Elucidation of Molecular Mechanisms of Action Based on SAR Data

The elucidation of the molecular mechanisms of action for this compound and its analogs is heavily reliant on the analysis of structure-activity relationship (SAR) data. SAR studies help to identify the key structural features of a molecule that are responsible for its biological activity. nih.govresearchgate.net

For instance, in the development of antitubercular diphenyl ether derivatives, molecular docking studies were used to explore the binding mode of the compounds at the active site of the enoyl-acyl carrier protein reductase of M. tuberculosis. dovepress.comnih.gov These studies revealed that specific substitutions on the phenyl rings were crucial for potent inhibitory activity.

Similarly, SAR studies on quinoxalinone-based aldose reductase inhibitors highlighted the importance of phenolic hydroxyl groups for both inhibitory potency and antioxidant activity. nih.gov For anticancer quinoxalines, SAR data has shown that electron-donating groups on the aromatic rings generally increase activity, while electron-withdrawing groups tend to decrease it. mdpi.com This information is invaluable for the rational design of more potent and selective therapeutic agents.

Applications in Advanced Materials and Specialized Chemical Production Academic Research Focus

Role as a Synthetic Precursor in Complex Organic Synthesis

Aniline (B41778) derivatives are foundational building blocks in organic synthesis. The presence of an amine group allows for a wide range of transformations, including diazotization, acylation, and alkylation, making them key intermediates for pharmaceuticals, agrochemicals, and other complex organic molecules.

For instance, the related isomer, 3-chloro-4-(4-chlorophenoxy)aniline (B1584236), serves as a crucial precursor in the synthesis of Rafoxanide, an anthelmintic drug used in veterinary medicine. nih.gov The synthesis involves the reaction of the aniline derivative with 3,5-diiodosalicylic acid. nih.gov This highlights the role of such chloro-phenoxy aniline structures as key components in the construction of biologically active molecules.

Similarly, chlorinated aromatic amines are recognized as important intermediates for creating more complex molecular architectures. google.com The specific substitution pattern of 3-Chloro-2-(4-chlorophenoxy)aniline, with its reactive amine group and halogenated phenyl rings, makes it a plausible candidate for use as a precursor in multi-step synthetic pathways, although specific examples are not detailed in current academic literature.

Integration in Functional Materials Development

The development of functional materials often relies on organic molecules that possess specific electronic, optical, or catalytic properties. The unique combination of functional groups in this compound suggests its potential, though currently theoretical, in several areas of materials research.

Substituted anilines and diphenyl ethers are components in the synthesis of polymers and molecules with interesting electronic and optical properties. For example, Schiff bases derived from aniline compounds can exhibit photochromism and thermochromism—properties where light or heat causes a reversible change in color. researchgate.net A Schiff base has been synthesized from the related 3-chloro-4-(4-chlorophenoxy)aniline, and its structure suggests potential photochromic properties due to its non-planar molecular geometry. researchgate.net

While no such studies have been published for this compound specifically, its structure contains the necessary components—aromatic rings and heteroatoms—that could be exploited to create materials with tailored optical or electronic responses.

The amine group in aniline derivatives can be used to coordinate with metal centers, making them valuable as ligands in catalysis. These ligands can influence the reactivity and selectivity of metal catalysts in various organic reactions. Although there is no specific research detailing the use of this compound in catalyst development, its potential as a ligand precursor is a logical extension of known aniline chemistry.

Historically, aniline and its derivatives are cornerstones of the dye industry. Chlorinated aromatic amines are important intermediates in the manufacture of dyestuffs and pigments. google.com The general process involves a diazotization reaction of the aniline's amine group, followed by a coupling reaction with another aromatic compound to form an azo dye. unb.ca

Various chloroaniline isomers are used in the synthesis of disperse azo dyes. ijirset.com A U.S. patent lists the related isomer, 5-chloro-2-(4-chlorophenoxy)-aniline, as one of many aromatic amines suitable for preparing high-purity azo pigments. googleapis.com This demonstrates that the core structure of a chloro-phenoxy aniline is suitable for dye synthesis. Given this precedent, this compound could theoretically serve as a diazo component to produce azo dyes, although specific examples and the resulting colors or properties have not been documented.

Future Perspectives and Emerging Research Directions

Innovations in Synthesis and Sustainable Chemical Processes

The traditional synthesis of diaryl ethers and substituted anilines often relies on methods that can be resource-intensive and generate significant waste. The future of synthesizing 3-Chloro-2-(4-chlorophenoxy)aniline and its analogs will likely pivot towards more sustainable and efficient methodologies.

Continuous-Flow Synthesis: A significant shift away from batch processing towards continuous-flow manufacturing is anticipated. Flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for automation and process optimization. For the synthesis of this compound, a key step is often the reduction of a nitro precursor. Continuous-flow hydrogenation or metal-free reduction methodologies, using reagents like trichlorosilane, could offer a safer, more scalable, and efficient alternative to traditional batch reductions.

Green Chemistry Approaches: The principles of green chemistry are increasingly guiding synthetic strategies. For the construction of the diaryl ether linkage in this compound, future research will likely focus on metal-free cross-coupling reactions. These methods avoid the use of expensive and potentially toxic heavy metal catalysts. Furthermore, the use of greener solvents, such as water or bio-derived solvents, and energy-efficient reaction conditions, like microwave or ultrasonic irradiation, will be crucial in minimizing the environmental footprint of the synthesis.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Biocatalytic approaches could offer highly selective and environmentally benign routes to this compound and its intermediates. For instance, engineered enzymes could be employed for the regioselective halogenation of aromatic precursors or for the stereoselective synthesis of chiral analogs. The enzymatic polymerization of halogenated anilines has been demonstrated, suggesting the potential for biocatalytic routes to novel materials derived from this scaffold.

| Synthetic Innovation | Potential Benefit for this compound Synthesis |

| Continuous-Flow Synthesis | Improved safety, scalability, and efficiency of the nitro-group reduction step. |

| Metal-Free Diaryl Ether Synthesis | Avoidance of toxic heavy metal catalysts and reduced environmental impact. |

| Biocatalysis | High selectivity, mild reaction conditions, and access to novel chiral analogs. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the process of drug discovery and materials science. For this compound, these computational tools can be leveraged to design novel analogs with tailored properties and to predict their reactivity and potential biological activities.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or physical properties of novel this compound derivatives. By training algorithms on existing data for substituted anilines and diaryl ethers, it is possible to create models that can accurately forecast the properties of virtual compounds, thereby prioritizing synthetic efforts.

Generative Models: Generative AI models can be employed to design novel molecules based on the this compound scaffold. These models can explore a vast chemical space to identify new structures with desired characteristics, such as enhanced binding affinity to a biological target or improved pharmacokinetic properties.

Reaction Prediction and Catalyst Design: Machine learning algorithms can predict the outcomes of chemical reactions, aiding in the optimization of synthetic routes to new analogs. Furthermore, AI can be used to design novel catalysts for key transformations, such as the C-O cross-coupling reaction to form the diaryl ether linkage, by predicting catalyst performance based on a set of molecular descriptors.

| AI/ML Application | Relevance to this compound |

| QSAR Modeling | Prediction of biological activity and physicochemical properties of new analogs. |

| Generative Compound Design | De novo design of novel molecules with optimized properties based on the core scaffold. |

| Reaction and Catalyst Prediction | Optimization of synthetic routes and discovery of more efficient catalysts. |

Discovery of Novel Reactivity and Unconventional Transformations

The inherent reactivity of the this compound scaffold, with its multiple functional groups and aromatic rings, presents opportunities for exploring novel and unconventional chemical transformations.

C-H Activation: The direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. Future research could focus on the regioselective C-H activation of either the aniline (B41778) or the phenoxy ring of this compound. This would allow for the direct introduction of new functional groups, bypassing the need for pre-functionalized starting materials and enabling the rapid generation of a diverse library of derivatives.

Photocatalysis and Electrochemistry: Visible-light photocatalysis and electrochemistry offer mild and sustainable alternatives to traditional synthetic methods. These techniques could be employed to mediate novel transformations of this compound, such as dehalogenation, cross-coupling reactions, or the formation of novel heterocyclic systems. The photocatalytic transformation of chloroanilines into azo compounds has been observed, suggesting potential for novel reactivity.

Enzymatic Transformations: Exploring the enzymatic transformation of this compound could lead to the discovery of novel metabolites and derivatives with interesting biological activities. Laccases, for example, have been shown to polymerize halogenated anilines, opening up possibilities for the creation of novel materials.

Deeper Understanding of Complex Molecular Interactions

A thorough understanding of the non-covalent interactions that this compound can engage in is crucial for predicting its behavior in different environments, from crystal lattices to biological systems.

Halogen Bonding: The chlorine atoms on the aromatic rings of this compound can participate in halogen bonding, a directional non-covalent interaction with electron-donating atoms. A deeper understanding of the strength and directionality of these halogen bonds could be leveraged in crystal engineering to control the solid-state packing of the molecule and in drug design to enhance binding to biological targets.

Hydrogen Bonding: The amino group of this compound is a hydrogen bond donor, while the ether oxygen and the chlorine atoms can act as hydrogen bond acceptors. A detailed study of the hydrogen bonding patterns, both intramolecular and intermolecular, will provide insights into the molecule's conformation, solubility, and interactions with other molecules. The crystal structure of derivatives has shown the importance of intermolecular C-H···O hydrogen bonds in stabilizing the crystal packing.

Supramolecular Chemistry: The combination of hydrogen and halogen bonding capabilities makes this compound an interesting building block for supramolecular chemistry. Future research could explore the self-assembly of this molecule into well-defined nanostructures, such as gels, liquid crystals, or porous materials, with potential applications in materials science and nanotechnology.

| Non-covalent Interaction | Significance for this compound |

| Halogen Bonding | Influences crystal packing and can be exploited for targeted drug design. |

| Hydrogen Bonding | Determines conformation, solubility, and intermolecular recognition. |

| Supramolecular Assembly | Potential for the creation of novel materials with ordered structures. |

Development of Advanced Chemical Tools for Biological Inquiry

The unique chemical structure of this compound can serve as a scaffold for the development of sophisticated chemical tools to probe biological systems.

Fluorescent Probes: By incorporating a fluorophore into the this compound structure, it may be possible to develop fluorescent probes for biological imaging. The diaryl ether motif is found in some fluorescent dyes, and the aniline moiety can be readily modified to tune the photophysical properties of the resulting probe. Such probes could be designed to report on specific cellular events or to visualize the localization of a target protein.

Photoaffinity Labeling: The presence of halogen atoms on the aromatic rings makes this compound a potential candidate for the development of photoaffinity probes. Upon UV irradiation, the carbon-halogen bond can be cleaved to generate a reactive radical species that can covalently label a nearby biological target. This technique is invaluable for identifying the binding partners of a small molecule within a complex biological milieu.

Activity-Based Probes: Activity-based probes are powerful tools for studying enzyme function in living systems. The this compound scaffold could be functionalized with a reactive group that covalently modifies the active site of a target enzyme. Such probes would allow for the visualization and quantification of enzyme activity in real-time, providing valuable insights into biological processes and disease states.

| Chemical Tool | Potential Application of this compound Scaffold |

| Fluorescent Probes | Development of sensors for biological imaging and diagnostics. |

| Photoaffinity Labels | Identification of protein targets and binding sites in complex biological systems. |

| Activity-Based Probes | Real-time monitoring of enzyme activity in living cells. |

Q & A

Basic: What synthetic routes are commonly used for 3-Chloro-2-(4-chlorophenoxy)aniline, and how can reaction conditions be optimized for higher yield?

The compound is synthesized via nucleophilic substitution between 3-chloroaniline and 4-chlorophenol, typically using potassium carbonate as a base in dimethylformamide (DMF) at elevated temperatures (80–100°C). Optimization involves:

- Catalyst selection : K₂CO₃ ensures deprotonation of the phenolic hydroxyl group, facilitating substitution.

- Solvent choice : Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing intermediates.

- Temperature control : Maintaining 90°C minimizes side reactions (e.g., oxidation) while maximizing yield (~75–85%) .

- Purification : Column chromatography or recrystallization from ethanol removes unreacted starting materials .

Basic: What spectroscopic methods are effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the substitution pattern (e.g., aromatic protons at δ 6.8–7.4 ppm, amine protons at δ 5.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺ at m/z 265.06) and fragmentation pathways.

- FT-IR : Peaks at 3350 cm⁻¹ (N-H stretch) and 1240 cm⁻¹ (C-O-C ether linkage) confirm functional groups .

Advanced: How can researchers design experiments to investigate cytochrome P450 inhibition by this compound?

- Isoform-specific assays : Use recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6) with fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin).

- Kinetic analysis : Measure IC₅₀ values via dose-response curves and assess inhibition type (competitive/non-competitive) using Lineweaver-Burk plots.

- Control experiments : Include positive inhibitors (e.g., ketoconazole for CYP3A4) and monitor metabolite formation via LC-MS .

Advanced: How can contradictory data on biological activity be resolved?

Conflicting results (e.g., variable IC₅₀ values across studies) may arise from:

- Assay conditions : Differences in pH, temperature, or cofactor availability (e.g., NADPH for CYP450).

- Cell vs. enzyme assays : Cell-based models account for membrane permeability, while purified enzyme assays isolate direct effects.

- Statistical rigor : Replicate experiments (n ≥ 3) and apply ANOVA to assess significance. Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity) .

Application: What methodologies are recommended for proteomics studies using this compound?

- Cross-linking : React the compound’s amine group with protein carboxylates (e.g., using EDC/NHS chemistry) to study protein-protein interactions.

- Mass spectrometry analysis : Use tryptic digestion followed by LC-MS/MS to identify cross-linked peptides. Software like XlinkX or pLink aids in data interpretation .

Advanced: How does the chlorine substitution pattern influence reactivity and bioactivity?

Compared to isomers (e.g., 4-Chloro-2-(4-chlorophenoxy)aniline), the 3-chloro-2-phenoxy configuration enhances:

- Electrophilicity : The meta-chloro group directs nucleophilic attacks to the ortho position.

- Enzyme inhibition : Steric and electronic effects improve binding to CYP450 active sites.

- Solubility : LogP values (~3.2) suggest moderate hydrophobicity, suitable for cell permeability .

Application: What models evaluate antimalarial efficacy of derivatives?

- In vitro : Test against Plasmodium falciparum cultures (e.g., Dd2 strain for resistance profiling) using SYBR Green I-based viability assays.

- In vivo : Use P. berghei-infected mice to measure parasitemia reduction and survival rates. Include chloroquine as a control .

Advanced: What structural analysis techniques elucidate target interactions?

- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., CYP450) to resolve binding modes. Use SHELX programs for refinement .

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding energies and key residues (e.g., heme iron coordination) .

Data Analysis: How to analyze protein modifications via mass spectrometry?

- Label-free quantitation : Compare peptide intensities between treated and control samples using MaxQuant.

- Post-translational modification (PTM) identification : Search for adducts (e.g., +265 Da) corresponding to the compound’s mass.

- Statistical validation : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) .

Advanced: What challenges arise in scaling synthesis, and how to address them?

- Reaction homogeneity : Use continuous flow reactors to maintain temperature and mixing efficiency.

- Byproduct control : Monitor reaction progress via inline IR spectroscopy.

- Yield optimization : Employ Design of Experiments (DoE) to test variables (e.g., solvent volume, stoichiometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.